Chemical structure and molecular weight of Boc-Val-Arg-AMC
Chemical structure and molecular weight of Boc-Val-Arg-AMC
Technical Guide: Chemical Structure, Molecular Weight, and Application of Boc-Val-Arg-AMC
Executive Summary
Boc-Val-Arg-AMC (CAS: 113865-96-6) is a synthetic fluorogenic peptide substrate primarily utilized in the kinetic profiling of serine proteases, with specific affinity for Thrombin and trypsin-like enzymes.[1] While structurally related to the highly efficient thrombin substrate Boc-Val-Pro-Arg-AMC , the dipeptide variant (Val-Arg) offers distinct kinetic properties useful for specificity profiling and inhibitor screening.[1]
This guide provides a definitive technical analysis of Boc-Val-Arg-AMC, detailing its physicochemical identity, enzymatic cleavage mechanism, and validated experimental protocols for high-throughput screening (HTS) and kinetic assays.[1]
Part 1: Physicochemical Identity & Structure[1]
Chemical Nomenclature and Classification
Boc-Val-Arg-AMC is a dipeptide derivative capped N-terminally with a tert-butyloxycarbonyl (Boc) protecting group and C-terminally with the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2][3]
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IUPAC Name: tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate hydrochloride[1][2]
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Sequence: Boc-Val-Arg-AMC (VR-AMC)[1]
Molecular Weight and Formula
The molecular weight depends on the salt form.[1] Commercial preparations are typically supplied as the Hydrochloride (HCl) salt to ensure stability and water solubility.[1]
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 113865-96-6 | 113865-96-6 (Generic) |
| Formula | ||
| Molecular Weight | 530.62 g/mol | ~567.09 g/mol |
| Appearance | White to off-white powder | White lyophilized powder |
| Solubility | DMSO (>20 mg/mL) | DMSO, Water (limited), Methanol |
Critical Note on Stoichiometry: When calculating molar concentrations for kinetic assays, researchers must verify the specific salt form (HCl, TFA, or Acetate) on the Certificate of Analysis (CoA) of their specific batch, as the counter-ion significantly alters the weighed mass required for a target molarity.[1]
Part 2: Mechanism of Action
The utility of Boc-Val-Arg-AMC relies on the fluorogenic release mechanism.[1] The compound itself is non-fluorescent (or weakly fluorescent) due to the amide linkage between the C-terminus of Arginine and the amine group of the AMC fluorophore.[1]
Enzymatic Cleavage Pathway
Serine proteases (e.g., Thrombin, Trypsin) recognize the basic Arginine residue at the P1 position.[1] The enzyme's catalytic triad (Ser-His-Asp) attacks the scissile amide bond, releasing free AMC.[1]
-
Acylation: The peptide bond between Arg and AMC is cleaved.[1]
-
Release: Free AMC is released into the solution.[1]
-
Fluorescence: Free AMC fluoresces intensely (Ex: 380 nm, Em: 440–460 nm).[1]
Visualization of Cleavage Mechanism
Caption: Enzymatic hydrolysis pathway of Boc-Val-Arg-AMC. The protease cleaves the amide bond at the P1 Arginine site, liberating the fluorophore.[1]
Part 3: Experimental Protocols
Stock Solution Preparation
Boc-Val-Arg-AMC is hydrophobic and prone to hydrolysis in aqueous stock solutions.[1]
-
Solvent: High-grade Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Concentration: Prepare a 10 mM or 25 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1][9]
Protocol: Preparing 1 mL of 10 mM Stock (using HCl salt, MW ~567.1)
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex until fully dissolved.[1]
-
Protect from light (wrap tube in foil).
Kinetic Assay Workflow (Thrombin/Trypsin)
This protocol is optimized for a 96-well plate format.[1]
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM
, 0.1% BSA, pH 7.[1]4. (BSA prevents enzyme adsorption to plastic).[1]
Step-by-Step Procedure:
-
Enzyme Prep: Dilute the protease (e.g., Thrombin) in Assay Buffer to 2x the desired final concentration (e.g., 2 nM).[1]
-
Substrate Prep: Dilute the 10 mM DMSO stock into Assay Buffer to 2x the desired final concentration (e.g., 100 µM). Note: Keep final DMSO < 1% to avoid enzyme inhibition.[1]
-
Plate Setup:
-
Add 50 µL of Enzyme solution to wells.
-
(Optional) Add 10 µL of potential inhibitor for screening.[1]
-
Incubate for 10–15 min at 37°C.
-
-
Initiation: Add 50 µL of Substrate solution to start the reaction.
-
Measurement: Immediately monitor fluorescence on a plate reader.
Workflow Diagram
Caption: Standardized high-throughput screening workflow for protease activity assays using Boc-Val-Arg-AMC.
Part 4: Comparative Analysis & Troubleshooting
Specificity: Boc-Val-Arg-AMC vs. Boc-Val-Pro-Arg-AMC
While the user requested Boc-Val-Arg-AMC , it is critical to distinguish it from the more common Boc-Val-Pro-Arg-AMC (VPR) .
-
Boc-Val-Pro-Arg-AMC (VPR): The Proline at P2 provides optimal conformational fit for Thrombin's active site, resulting in a lower
and higher .[1] It is the "gold standard" for Thrombin.[1] -
Boc-Val-Arg-AMC (VR): Lacks the P2 Proline.[1] It is generally a less efficient substrate for Thrombin but is useful for:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Free AMC in stock (degradation).[1] | Check stock purity. Store solid at -20°C. Prepare fresh stock. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Reduce enzyme concentration or shorten assay time. Add BSA to buffer.[1] |
| Inner Filter Effect | Substrate conc. too high (>200 µM).[1] | Reduce substrate concentration.[1] AMC absorbs at 380nm; high conc.[1] blocks excitation. |
| Low Signal | Wrong pH or Salt form error.[1] | Ensure pH is 7.4–8.[1]0. Verify MW calculation (HCl vs Free Base).[1] |
References
-
BenchChem. Boc-Val-Arg-AMC HCl Product Data and CAS 113865-96-6 Verification. Retrieved from [1]
-
MedChemExpress. Boc-Val-Arg-AMC Fluorogenic Substrate Properties. Retrieved from [1]
-
PubChem. Compound Summary for Boc-Val-D-Arg-AMC (Structural Analog Reference). Retrieved from [1]
-
AAT Bioquest. Protease Substrate Profiling and Thrombin Specificity (VPR vs VR context). Retrieved from [1]
-
InvivoChem. Boc-Val-Arg-AMC Chemical Properties and Solubility. Retrieved from [1]
Sources
- 1. Boc-Val-D-Arg-AMC | C26H38N6O6 | CID 129606532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 113865-96-6|Boc-Val-Arg-AMC|BLD Pharm [bldpharm.com]
- 4. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-Arg-Val-Arg-Arg-AMC | CymitQuimica [cymitquimica.com]
- 8. Boc-Val-Arg-AMC•HCl | CymitQuimica [cymitquimica.com]
- 9. R D Systems Boc-VPR-AMC Fluorogenic Peptide Substrate 20 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
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